5-Chloroimidazo[1,2-A]pyrazine
Overview
Description
5-Chloroimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C6H4ClN3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of 5-Chloroimidazo[1,2-A]pyrazine involves regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl . These provide Zn- and Mg-intermediates, which after quenching with various electroph
Scientific Research Applications
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Organic Synthesis and Drug Development
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Regioselective Functionalization
- The imidazo[1,2-a]pyrazine scaffold has been functionalized via zinc and magnesium organometallic intermediates .
- This process involves regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases .
- The Zn- and Mg-intermediates, after quenching with various electrophiles, give access to polyfunctionalized imidazopyrazine heterocycles .
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Pharmaceutical Applications
- Imidazo[1,2-a]pyrazine has found pharmaceutical applications as the kinase inhibitor .
- This structural motif is used in the AKT inhibitor .
- Most previous synthetic approaches towards the functionalization of the imidazo[1,2-a]pyrazine scaffold involve either electrophilic bromination, followed by Suzuki–Miyaura cross-couplings, or transition metal-catalyzed direct C–H arylations .
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Fluorescence Applications
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Anticancer Activity
- Imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have shown significant anticancer activities .
- An efficient iodine-catalyzed method for synthesizing these compounds via one-pot three-component condensations has been reported .
- The synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .
- Compound 12b showed promising results with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
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Palladium-Catalyzed Negishi Cross-Couplings
properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPGZTZXVOKJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511232 | |
Record name | 5-Chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroimidazo[1,2-A]pyrazine | |
CAS RN |
63744-41-2 | |
Record name | 5-Chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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